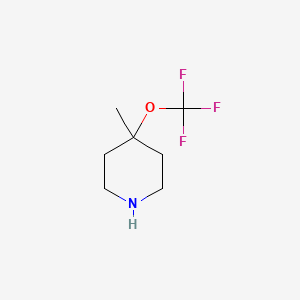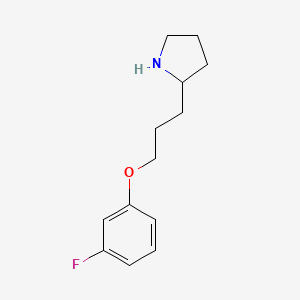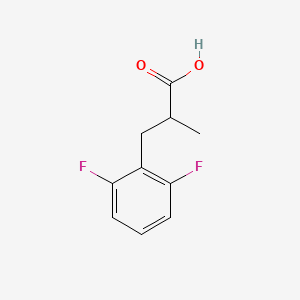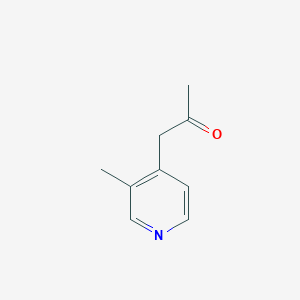
4-Methyl-4-(trifluoromethoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(trifluoromethoxy)piperidine is a chemical compound with the molecular formula C7H12F3NO. It is a piperidine derivative, characterized by the presence of a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) attached to the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trifluoromethoxy)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The reaction mixture is then subjected to distillation and concentration, followed by precipitation using a solvent. The final product is obtained through filtration, washing, and drying .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrogenation and purification processes similar to those used in laboratory synthesis. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-(trifluoromethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can result in a wide range of functionalized piperidine derivatives .
Applications De Recherche Scientifique
4-Methyl-4-(trifluoromethoxy)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Methyl-4-(trifluoromethoxy)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity, which can affect its ability to cross cell membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Methyl-4-(trifluoromethoxy)piperidine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)piperidine: Lacks the methyl group, which can affect its chemical properties and reactivity.
4-Methylpiperidine: Does not have the trifluoromethoxy group, resulting in different chemical behavior and applications.
4-(Trifluoromethoxy)phenoxy piperidine:
Propriétés
Formule moléculaire |
C7H12F3NO |
|---|---|
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
4-methyl-4-(trifluoromethoxy)piperidine |
InChI |
InChI=1S/C7H12F3NO/c1-6(12-7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3 |
Clé InChI |
QJUCLWFLTATOMD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNCC1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13535303.png)








![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)

